molecular formula C35H62N14O11S B605571 Argireline CAS No. 616204-22-9

Argireline

Cat. No.: B605571
CAS No.: 616204-22-9
M. Wt: 887.0 g/mol
InChI Key: AJLNZWYOJAWBCR-OOPVGHQCSA-N
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Description

Acetyl Hexapeptide-3 (acetate), also known as Argireline, is a synthetic peptide composed of six amino acids. It is widely recognized for its application in cosmetic products, particularly for its anti-wrinkle properties. This compound is a fragment of the SNAP-25 protein, which is involved in the release of neurotransmitters. By inhibiting the formation of the SNARE complex, Acetyl Hexapeptide-3 (acetate) can reduce muscle contractions, thereby minimizing the appearance of wrinkles .

Mechanism of Action

Target of Action

Argireline, also known as Acetyl Hexapeptide-3, primarily targets the proteins that control muscle movement . Its chemical structure is based on a fragment of the protein Synaptosomal-Associated Protein 25 (SNAP-25), which is involved in the release of neurotransmitters in the body . The primary role of these targets is to facilitate muscle contraction, which this compound inhibits .

Mode of Action

This compound works by mimicking the effects of a neurotransmitter called acetylcholine, which is involved in muscle contraction . It interferes with the chemical signals that cause muscles to contract . By inhibiting these signals, this compound helps to relax facial muscles, thereby reducing the formation and appearance of wrinkles and fine lines .

Biochemical Pathways

The biochemical process begins at the neuromuscular junction, where nerves and muscles communicate through neurotransmitters . Normally, neurotransmitters are released from nerve endings to stimulate muscle contractions . This compound interrupts this process by preventing the release of these neurotransmitters . Specifically, this compound inhibits the SNARE complex, a group of proteins essential for the release of neurotransmitters . By blocking this complex, this compound reduces the frequency and intensity of muscle contractions .

Pharmacokinetics

It’s known that this compound is a synthetic peptide that is commonly used in skincare and cosmetic products . It’s applied topically and is known to penetrate the skin to reach the underlying muscle tissue .

Result of Action

The result of this compound’s action is a temporary relaxation of the facial muscles, leading to smoother and firmer-looking skin . It reduces the appearance of fine lines and wrinkles, particularly in the forehead and around the eyes . By inhibiting muscle contractions, this compound helps to smoothen out the skin and create a more youthful complexion .

Biochemical Analysis

Biochemical Properties

Argireline plays a significant role in biochemical reactions. It interacts with the SNARE complex (SNAP Receptor, soluble N–ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . This interaction destabilizes the formation of the SNARE complex, reducing facial lines and wrinkles .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering in catecholamine release . This interference prevents muscle contraction, thereby reducing the appearance of wrinkles .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting vesicle docking . It prevents the formation of the ternary SNARE complex, which is required for muscle contraction . This inhibition interferes with catecholamine release, reducing the degree of facial wrinkles .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific details on the product’s stability, degradation, and long-term effects on cellular function are not mentioned in the available literature, it is known that this compound has significant anti-wrinkle activity .

Metabolic Pathways

This compound is known to interfere with the formation of the SNARE complex, which plays a crucial role in cellular metabolism .

Transport and Distribution

Given its role in preventing the formation of the SNARE complex, it can be inferred that this compound may interact with various cellular components .

Subcellular Localization

Given its role in inhibiting the formation of the SNARE complex, it can be inferred that this compound may be localized to areas where this complex forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl Hexapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of Acetyl Hexapeptide-3 (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acetyl Hexapeptide-3 (acetate) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

Scientific Research Applications

Acetyl Hexapeptide-3 (acetate) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in neurotransmitter release and muscle contraction inhibition.

    Medicine: Explored for potential therapeutic applications in conditions involving muscle hyperactivity, such as blepharospasm.

    Industry: Widely used in cosmetic formulations for its anti-aging properties

Comparison with Similar Compounds

Similar Compounds

    Acetyl Hexapeptide-8: Often confused with Acetyl Hexapeptide-3, it has similar anti-wrinkle properties.

    Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.

    Dipeptide Diaminobutyroyl Benzylamide Diacetate: Mimics the effects of snake venom to inhibit muscle contractions.

Uniqueness

Acetyl Hexapeptide-3 (acetate) is unique due to its specific inhibition of the SNARE complex, making it a non-toxic alternative to botulinum toxin for cosmetic applications. Its ability to reduce muscle contractions without significant side effects sets it apart from other peptides .

Properties

CAS No.

616204-22-9

Molecular Formula

C35H62N14O11S

Molecular Weight

887.0 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid

InChI

InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

AJLNZWYOJAWBCR-OOPVGHQCSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N

SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetyl Hexapeptide-3;  Acetyl Hexapeptide-8;  Acetyl-glu-glu-met-gln-arg-arg-amide;  Argireline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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